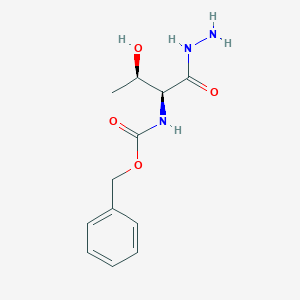

Z-L-threonine hydrazide

Description

Significance of L-Threonine Derivatives in Contemporary Chemical Synthesis and Biochemistry

L-threonine, an essential amino acid, is a fundamental component of proteins and plays a crucial role in numerous biological processes. creative-peptides.comdrugbank.com Its derivatives, which are molecules derived from L-threonine through chemical modification, have garnered significant attention in modern chemical synthesis and biochemistry. The inherent chirality and the presence of a hydroxyl group in threonine provide a versatile scaffold for creating a wide array of complex molecules. creative-peptides.com

In chemical synthesis, L-threonine derivatives are utilized as chiral building blocks for the asymmetric synthesis of other molecules. This is particularly important in the pharmaceutical industry, where the stereochemistry of a drug can dramatically influence its efficacy and safety. The ability to control the three-dimensional arrangement of atoms is paramount, and threonine derivatives provide a reliable starting point for achieving this. They are instrumental in the synthesis of specialized molecules like peptides and other bioactive compounds.

From a biochemical perspective, derivatives of L-threonine are crucial for studying and manipulating biological systems. For example, modified threonine residues are involved in post-translational modifications of proteins, such as phosphorylation and glycosylation, which are key regulatory mechanisms in cellular signaling. amerigoscientific.comwikipedia.org Understanding how these modifications affect protein function is a major area of research, and synthetic threonine derivatives are invaluable tools in these investigations. Furthermore, these derivatives are used in the development of biopolymers, bioconjugates, and drug delivery systems.

Overview of Hydrazide Functionality and its Relevance in Organic Chemistry

A hydrazide is a class of organic compounds characterized by a nitrogen-nitrogen single bond with an acyl group attached to one of the nitrogen atoms. chemeurope.commdpi.com This functional group is a derivative of hydrazine (B178648) (N₂H₄). iscientific.org The general structure of a hydrazide is R-C(=O)NHNH₂. mdpi.com

The hydrazide functionality is highly relevant in organic chemistry due to its versatile reactivity. Hydrazides can act as nucleophiles, participating in reactions with electrophiles to form a variety of other functional groups and heterocyclic compounds. mdpi.com They are key precursors for the synthesis of hydrazones, which are formed by reacting hydrazides with aldehydes or ketones. mdpi.comnih.gov Hydrazones, in turn, are important intermediates for the synthesis of various heterocyclic rings, which are common structural motifs in many biologically active molecules. mdpi.comnih.gov

Hydrazides are considered valuable synthons in the construction of diverse heterocyclic systems like pyrazoles, oxadiazoles, and triazoles. mdpi.com The ability to readily form these structures makes hydrazides a cornerstone in medicinal chemistry and drug discovery. mdpi.com Their capacity to undergo cyclization and cycloaddition reactions allows for the efficient assembly of complex molecular architectures. mdpi.com

Scope of Z-L-Threonine Hydrazide Research in Current Scientific Disciplines

This compound, with its specific chemical structure, is a subject of focused research across several scientific disciplines. The "Z" in its name refers to the benzyloxycarbonyl protecting group, which is often used in peptide synthesis to temporarily block the amine group of an amino acid.

The primary areas of research involving this compound include:

Peptide Synthesis: This compound serves as a crucial building block in the synthesis of peptides. chemimpex.com The hydrazide group can be used to ligate peptide fragments, a strategy known as hydrazide-based native chemical ligation. This allows for the construction of larger and more complex proteins.

Medicinal Chemistry and Drug Development: Researchers are exploring the potential of this compound in the creation of novel therapeutic agents. chemimpex.com Its structure can be incorporated into drug candidates to potentially enhance their biological activity and stability. chemimpex.com It is particularly investigated in the design of targeted therapies. chemimpex.com

Bioconjugation: The compound is utilized in bioconjugation, the process of linking molecules to biomolecules such as antibodies. chemimpex.com This is a critical technique in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. chemimpex.com

Enzyme Inhibition Studies: The hydrazide moiety can interact with the active sites of enzymes, making this compound a useful tool for studying enzyme mechanisms and for designing enzyme inhibitors. chemimpex.com

Organic Synthesis: Beyond its specific applications, this compound is employed as a reagent in various organic reactions, contributing to the development of new synthetic methodologies. chemimpex.com

The research on this compound continues to expand, driven by its potential to contribute to advancements in medicine, biochemistry, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPKTOXMTUBNDU-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NN)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for Z L Threonine Hydrazide and Analogous Hydrazides

General Approaches for the Preparation of Hydrazide Compounds

The formation of a hydrazide linkage, characterized by the -CO-NH-NH2 moiety, is a fundamental transformation in organic synthesis. This functional group is typically introduced by reacting a carboxylic acid derivative with hydrazine (B178648). nih.govmdpi.com The choice of synthetic methodology depends on factors such as substrate compatibility, desired purity, reaction scale, and environmental considerations.

Solution-phase synthesis is the most conventional and widely documented method for preparing acyl hydrazides, including N-protected amino acid hydrazides like Z-L-threonine hydrazide. researchgate.netunityfvg.it This approach typically involves the reaction of an activated carboxylic acid derivative with hydrazine hydrate (B1144303) in a suitable solvent. nih.govrsc.org

A common strategy is the hydrazinolysis of an amino acid ester. For instance, the corresponding methyl or ethyl ester of Z-L-threonine is dissolved in a solvent like ethanol (B145695) or methanol (B129727) and treated with hydrazine hydrate, often under reflux conditions. mdpi.comrsc.org Another robust method involves the creation of a mixed anhydride (B1165640) from the N-protected amino acid (e.g., using ethyl chloroformate) which then readily reacts with hydrazine monohydrate. researchgate.netunityfvg.it This latter procedure is noted for being fast and convenient. researchgate.netunityfvg.it More recently, methods using activated amides (e.g., N-acylsuccinimides) have been developed, which can react with hydrazine in an aqueous environment at room temperature to produce acyl hydrazides in high yields. thieme-connect.comresearchgate.netdntb.gov.uaorganic-chemistry.org

| Starting Material Type | Reagents | Typical Solvents | Conditions | Yield Range | Ref. |

| N-Protected Amino Acid Ester | Hydrazine Hydrate | Ethanol, Methanol | Reflux | 67-91% | mdpi.comrsc.org |

| N-Protected Amino Acid | Ethyl Chloroformate, Hydrazine Hydrate | Dichloromethane, DMF | 0°C to RT | High | researchgate.netunityfvg.it |

| Activated Amide (N-Acylsuccinimide) | Hydrazine Hydrate | Water | 25°C | 76-94% | researchgate.netorganic-chemistry.org |

Mechanochemical synthesis, a green chemistry technique that uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, offers a solvent-free alternative for preparing hydrazides and their derivatives. nih.govrsc.org This method can reduce reaction times, minimize waste, and sometimes provide access to products that are difficult to obtain from solution. rsc.org

While direct mechanochemical synthesis of this compound is not extensively documented, the methodology has been successfully applied to the synthesis of various acylhydrazones from hydrazides and aldehydes, indicating the feasibility of forming the precursor hydrazide under these conditions. nih.govrsc.org In a typical procedure, the starting materials (e.g., an N-acylbenzotriazole and an acylhydrazide to form a diacylhydrazine) are ground together, sometimes with a catalytic amount of a liquid to aid mixing, until the reaction is complete as monitored by techniques like TLC. thieme-connect.comorganic-chemistry.org This approach has been shown to be effective, with reactions often completing in minutes. thieme-connect.comorganic-chemistry.org

| Reaction Type | Reagents | Conditions | Reaction Time | Ref. |

| Hydrazone formation | Hydrazides, Aldehydes | Neat grinding or liquid-assisted grinding (LAG) | Minutes to hours | nih.govrsc.org |

| Oxadiazole synthesis from hydrazides | N-Acylbenzotriazoles, Acylhydrazides, PPh3, TCCA | Grinding in a mortar | ~15 minutes | thieme-connect.comorganic-chemistry.org |

Solid-state melt reactions provide another solvent-free approach where a mixture of solid reactants is heated above their melting points to initiate a reaction in the resulting liquid phase. researchgate.netwiley.com This technique is simple, fast, and often avoids the need for catalysts or complex purification steps. wiley.comresearchgate.netkmutt.ac.th

This method has been effectively used to synthesize N-acylhydrazones by reacting various acylhydrazides with aldehydes at elevated temperatures (e.g., 120°C) for short durations, often achieving excellent yields without the need for column chromatography. researchgate.netwiley.comresearchgate.net The high efficiency and green credentials of this method, including high atom economy and low E-factor, make it an attractive strategy. wiley.com The successful application to acylhydrazone synthesis implies that the precursor hydrazides are stable under these melt conditions, suggesting its potential applicability for preparing compounds like this compound, provided the starting materials are thermally stable.

Direct reductive alkylation, also known as reductive amination, is a powerful method for forming C-N bonds. It typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine (in this case, a hydrazine derivative) in the presence of a reducing agent. thermofisher.com This reaction proceeds via an intermediate hydrazone, which is then reduced in situ to form the alkylated hydrazine. nih.gov

While this method is more commonly used to produce N-alkylhydrazines rather than acyl hydrazides, recent developments have shown its utility. nih.govorganic-chemistry.org For example, an efficient cobalt-catalyzed asymmetric reductive amination of ketones with hydrazides has been developed to produce chiral hydrazines. acs.org Another approach uses a nickel catalyst with hydrazine hydrate serving as both the nitrogen and hydrogen source to convert aldehydes and ketones to primary amines. rsc.org An efficient one-pot method for the direct reductive alkylation of hydrazine derivatives with α-picoline-borane has also been reported for synthesizing N-alkylhydrazine derivatives. organic-chemistry.org

Photochemical methods utilize light energy to promote chemical reactions, often enabling unique transformations under mild conditions. In the context of hydrazide synthesis, photochemical approaches have emerged for C-N bond formation. researchgate.net One such method involves the visible-light-mediated reaction of acylsilanes with azodicarboxylates. organic-chemistry.orgacs.org In this process, light induces a rearrangement of the acylsilane to a nucleophilic siloxycarbene, which then adds to the N=N bond of the azodicarboxylate to yield the protected acyl hydrazide. organic-chemistry.orgacs.org This reaction is notable for proceeding without the need for transition metals or other additives. organic-chemistry.org Another strategy involves the hydroacylation of azodicarboxylates with aldehydes, accelerated by light irradiation (390 nm), to form acyl hydrazides in good to excellent yields. researchgate.net

Transition metal catalysis offers highly efficient and selective routes to complex molecules. While less common than traditional methods for simple acyl hydrazide synthesis, catalytic approaches are continually being developed. For instance, a Nickel(II)-bipyridine complex has been shown to catalyze a photochemical C-N coupling reaction between (hetero)aryl chlorides and hydrazides, demonstrating excellent functional group tolerance. organic-chemistry.org Although this example builds a more complex hydrazine derivative rather than a simple acyl hydrazide, it showcases the potential of transition metals in C-N bond formation involving hydrazide moieties. The development of metal-free hydroacylation reactions is also progressing, providing alternatives to conventional metal catalysts. researchgate.net

Acyl Hydrazide Formation from Activated Amides

A robust and efficient method for generating acyl hydrazides involves the reaction of an activated amide with hydrazine. researchgate.netresearchgate.net This approach circumvents the need for harsh conditions or transition-metal catalysts, often proceeding effectively in aqueous environments at room temperature. organic-chemistry.org The activation of the amide is a crucial first step, typically achieved by introducing an electron-withdrawing group on the amide nitrogen, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack.

Common activating groups include N-Boc, N-nitroso, and N-tosyl. researchgate.netresearchgate.net The subsequent reaction, a form of transamidation, with hydrazine hydrate readily yields the desired acyl hydrazide. researchgate.net Studies have demonstrated that this conversion can be remarkably fast and high-yielding, with certain activated amides converting to acyl hydrazides in up to 92% yield within minutes in water at 25°C. organic-chemistry.org This methodology is valued for its broad substrate scope and mild conditions. researchgate.net Furthermore, this strategy can be extended to a one-pot, three-component reaction where the in situ-formed acyl hydrazide is immediately condensed with an aldehyde or ketone to produce hydrazones. organic-chemistry.org

Table 1: Examples of Acyl Hydrazide Synthesis from Activated Amides

| Activated Amide | Reactant | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Benzoylpyrrolidin-2-one | Hydrazine monohydrate | Water, 25°C, 5 min | 92% | organic-chemistry.org |

| N-Tosyl Benzamide | Hydrazine hydrate | Not specified | 85% | researchgate.net |

Copper(I)-Catalyzed N-Arylation of Hydrazides

The functionalization of the hydrazide nitrogen atom can be achieved through N-arylation, a key reaction for building more complex molecular scaffolds. A significant advancement in this area is the copper(I)-catalyzed coupling of hydrazides with aryl halides, particularly aryl iodides. organic-chemistry.orgnih.gov This method, a variation of the Ullmann condensation, provides a convenient route to N-aryl hydrazides under relatively mild conditions. organic-chemistry.org

The reaction typically employs copper(I) iodide (CuI) as the catalyst in the presence of a base, such as cesium carbonate (Cs₂CO₃), and is often conducted in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80°C). organic-chemistry.org The protocol demonstrates good tolerance for various functional groups on the aryl iodide, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org

A noteworthy aspect of this reaction is its regioselectivity. For instance, the coupling of N-Boc protected hydrazine with para- and meta-substituted aryl iodides selectively yields the N'-arylated product. nih.gov Interestingly, a reversal of this selectivity is observed when using benzoic hydrazide with ortho-substituted aryl iodides, which favors the formation of the N-arylated product. organic-chemistry.orgnih.gov This catalytic system offers advantages due to the use of an inexpensive and air-stable copper source. organic-chemistry.org Recent developments have also explored copper-catalyzed alkynylation of hydrazides to form non-symmetrical ynehydrazides, further expanding the synthetic utility of this method. chemrxiv.orgresearchgate.net

Targeted Synthesis of this compound as a Chiral Building Block

This compound is a valuable chiral building block, particularly in the fields of medicinal chemistry and peptide science. chemimpex.com Its utility stems from its unique trifunctional structure: a carbobenzyloxy (Z)-protected amine, a stereodefined secondary alcohol on the side chain, and a terminal hydrazide group. nih.gov This combination allows for its strategic incorporation into larger molecules to impart specific structural and functional properties. chemimpex.com

In peptide synthesis, the hydrazide moiety is a precursor to the acyl azide, which is a classic activating group for peptide bond formation known to minimize the risk of racemization. oup.comrsc.org This makes this compound a crucial starting material for creating peptides that retain high chiral integrity, which is essential for biological activity. rsc.org The compound serves as a building block for constructing complex peptides, including cyclic and branched structures, and for introducing modifications that can enhance biological stability and efficacy. chemimpex.comsigmaaldrich.com

Beyond standard peptide synthesis, the hydrazide group itself is an excellent hydrogen-bonding unit, a property that can be exploited in the design of supramolecular structures and foldamers. researchgate.net In drug development, this compound is explored for creating novel therapeutic agents, where its structure can be used to form stable linkages in bioconjugation or to interact with enzyme active sites as part of an inhibitor design strategy. chemimpex.com

Methodological Advancements in the Optimization of this compound Synthesis

Optimizing the synthesis of this compound and its analogs is crucial for improving efficiency, safety, and scalability. Several methodological advancements have addressed these challenges.

Enzymatic synthesis represents another advanced and green approach. Proteases like thermolysin can be used to catalyze the formation of peptide bonds, including those leading to dipeptide analogs related to this compound. ubc.ca While challenges such as reactant solubility can arise, the optimization of reaction conditions (e.g., solvent systems, pH, temperature) using statistical methods like Random Centroid Optimization can lead to substantial improvements in yield. ubc.ca

Furthermore, chemometric approaches are being used to monitor and optimize hydrazone formation, a common reaction involving hydrazides. rsc.org These advanced analytical and optimization techniques allow for a more rational design of reaction conditions to maximize product yield and purity, representing a move towards more efficient and controlled chemical manufacturing. rsc.org

Chemical Transformations and Derivatization Strategies of Z L Threonine Hydrazide

Formation of Hydrazide-Hydrazones from Z-L-Threonine Hydrazide.chemimpex.comnih.gov

Hydrazide-hydrazones are a class of organic compounds formed from the reaction of hydrazides with aldehydes or ketones. mdpi.comnih.gov These compounds are of significant interest due to their diverse biological activities. nih.gov

Condensation Reactions with Carbonyl Functionalities

The formation of hydrazide-hydrazones from this compound proceeds through a condensation reaction with a carbonyl-containing compound, typically an aldehyde or a ketone. wikipedia.org This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the electrophilic carbonyl carbon. nih.gov The subsequent elimination of a water molecule results in the formation of a stable carbon-nitrogen double bond (C=N), characteristic of the hydrazone functional group. nih.gov The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and can be catalyzed by the presence of a small amount of acid. researchgate.net

The general mechanism for hydrazone formation is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of the hydrazine (B178648). nih.gov A series of proton transfer steps then leads to the formation of a carbinolamine intermediate, which subsequently dehydrates to yield the hydrazone. nih.gov

Reaction Pathways with Various Aldehydes and Ketones

This compound can react with a wide array of aldehydes and ketones to produce a diverse library of hydrazone derivatives. The specific structure of the resulting hydrazone depends on the structure of the carbonyl compound used in the reaction. For instance, reaction with aromatic aldehydes, such as benzaldehyde (B42025) or substituted benzaldehydes, will yield hydrazones with an aromatic moiety attached to the imine carbon. nih.gov Similarly, aliphatic aldehydes and ketones will result in hydrazones with corresponding alkyl or cycloalkyl groups.

The reactivity of the carbonyl compound can influence the reaction conditions required. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. nih.gov The presence of electron-withdrawing or electron-donating groups on the aldehyde or ketone can also affect the reaction rate.

Table 1: Examples of Hydrazone Synthesis from Hydrazides and Carbonyl Compounds This table is for illustrative purposes and shows general reactions of hydrazides, not specifically this compound, as detailed examples for the latter are not readily available in the provided search results.

| Hydrazide Reactant | Carbonyl Reactant | Resulting Hydrazone Type | Reference |

|---|---|---|---|

| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | mdpi.com |

| 1-Adamantyl carbohydrazide | Substituted benzaldehydes and acetophenones | Hydrazide-hydrazones with a 1-adamantane carbonyl moiety | nih.gov |

| Nicotinic acid hydrazide | Various ketones | Hydrazide-hydrazones of nicotinic acid | nih.gov |

Linker Chemistry and Conjugation Methodologies.spirochem.com

The unique chemical properties of this compound make it a valuable component in the field of bioconjugation, where it can act as a linker to connect different molecules. chemimpex.comspirochem.com

Strategic Attachment of Functional Groups for Bioconjugate Development.spirochem.com

The hydrazide group of this compound is a key functional group for bioconjugation. It can react with aldehydes and ketones present on other molecules to form stable hydrazone linkages. wikipedia.orgspirochem.com This reaction is particularly useful because aldehydes and ketones can be introduced into biomolecules, such as proteins and peptides, through various chemical modification techniques. nih.gov For example, the N-terminus of a protein or peptide containing a serine or threonine residue can be oxidized to generate a glyoxyloyl group, which is an aldehyde functionality that can then react with a hydrazide. nih.gov

Furthermore, the other functional groups present in this compound, such as the hydroxyl group and the carbamate (B1207046), offer additional sites for the attachment of other molecules or for further chemical modification. This allows for the creation of multifunctional linkers tailored for specific applications.

Considerations for Integration into Biopharmaceutical Constructs and Targeted Delivery Systems.chemimpex.comnih.gov

The integration of this compound-based linkers into biopharmaceutical constructs, such as antibody-drug conjugates (ADCs), requires careful consideration of several factors. nih.govamericanpharmaceuticalreview.com The stability of the hydrazone bond is a critical aspect. While generally stable, the hydrazone linkage can be designed to be cleavable under specific conditions, such as the acidic environment of a tumor, allowing for the targeted release of a therapeutic agent. wikipedia.org

Academic Research Applications of Z L Threonine Hydrazide in Chemical Biology

Contributions to Peptide Synthesis Methodologies

Peptide hydrazides, including Z-L-threonine hydrazide, are important intermediates in modern peptide and protein chemistry. oup.com They serve as precursors for the generation of peptide thioesters, which are crucial for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. oup.comspringernature.com The synthesis of peptide hydrazides can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. mdpi.com

This compound is utilized as a specialized building block in the synthesis of peptides, contributing to the creation of novel bioactive scaffolds. chemimpex.com The incorporation of a hydrazide at the C-terminus of a peptide can be achieved using specific resins, such as 2-chlorotrityl chloride resin, during solid-phase peptide synthesis. peptide.com This approach allows for the assembly of peptide chains with a C-terminal hydrazide, which can then be used in further synthetic manipulations.

The presence of the Z- (benzyloxycarbonyl) protecting group on the amine of threonine allows for selective deprotection and coupling reactions during peptide synthesis. The threonine residue itself, with its hydroxyl group, can also be a site for further modification, adding to the complexity and diversity of the resulting peptide scaffolds. The design of molecular scaffolds is a growing area of chemistry, with hubs like amino acids providing the foundation for creating functional molecules for various applications, from pure chemistry to biomedical sciences. chemicalprobes.orgmdpi.com

Table 1: Methods for the Synthesis of Peptide Hydrazides

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Hydrazinolysis of Peptidyl Resin | Treatment of a peptide attached to a resin (e.g., Wang or Merrifield resin) with hydrazine (B178648). google.com | Direct method to obtain peptide hydrazides. | Can lead to side reactions and may not be suitable for all amino acids, especially those with sensitive side chains. google.com |

| Use of Hydrazine Resins | Synthesis of the peptide on a solid support that already contains a hydrazine linker. mdpi.com | Avoids the harsh conditions of hydrazinolysis and is compatible with Fmoc-SPPS. | The stability of the hydrazine linker can be a concern, and some resins may be expensive. mdpi.com |

| Enzymatic Synthesis | Use of enzymes like sortase to catalyze the formation of a peptide hydrazide from a peptide thioester intermediate. oup.com | Highly specific and occurs under mild, aqueous conditions. | Requires the presence of a specific enzyme recognition sequence in the peptide. |

The modification of the C-terminus of a peptide can significantly influence its biological activity, stability, and three-dimensional structure. explorationpub.com The incorporation of a hydrazide moiety is one such modification that has been shown to impact the properties of bioactive peptides. For instance, the potency of certain proline-rich antimicrobial peptides against Gram-negative bacteria has been observed to increase with C-terminal modifications, including the introduction of a hydrazide group. nih.gov This enhancement in activity is thought to be related to changes in the peptide's interaction with bacterial membranes.

Furthermore, the hydrazide group can affect the conformational stability of peptides. nih.gov Its ability to participate in hydrogen bonding can influence the secondary structure, such as the stability of helical structures. nih.gov The chemical reactivity of the hydrazide group also opens up possibilities for creating more complex peptide architectures, such as cyclic peptides, which often exhibit enhanced stability against enzymatic degradation compared to their linear counterparts. mdpi.com The use of hydrazide-based native chemical ligation has facilitated the synthesis of cyclic peptides with improved stability and biological activity. mdpi.com

Table 2: Influence of C-terminal Modification on Peptide Properties

| C-terminal Group | Effect on Bioactivity | Effect on Stability |

|---|---|---|

| Carboxylic Acid | Baseline activity for many peptides. | Generally susceptible to degradation by carboxypeptidases. |

| Amide | Often increases bioactivity and mimics the native peptide bond in a larger protein. peptide.com | Enhanced stability against carboxypeptidases. explorationpub.com |

| Hydrazide | Can enhance the bioactivity of certain peptides, such as some antimicrobial peptides. nih.gov | Can increase conformational stability through hydrogen bonding and serves as a handle for cyclization, leading to enhanced enzymatic stability. mdpi.comnih.gov |

Investigations into Enzyme Inhibition Mechanisms

This compound and related hydrazide-containing molecules are valuable tools for studying enzyme inhibition mechanisms. chemimpex.com The hydrazide functional group can interact with the active sites of various enzymes, providing insights into their function and offering a basis for the design of novel inhibitors. chemimpex.com

The hydrazide moiety can act as a nucleophile and can form covalent or non-covalent interactions with residues in an enzyme's active site. For example, hydrazides can form stable complexes with the active sites of certain enzymes, leading to their inhibition. In some cases, the hydrazide group can act as a "warhead" that covalently modifies a key catalytic residue. For instance, in the case of certain cysteine proteases, the active site cysteine can attack the carbonyl of the acylhydrazide, forming a stable tetrahedral intermediate. nih.gov

The design of enzyme inhibitors is a cornerstone of drug discovery. mdpi.com Hydrazides serve as versatile scaffolds in this process. One key design principle involves using the hydrazide moiety as a bioisostere for other functional groups, or as a reactive handle to form covalent bonds with the target enzyme. The development of selective enzyme inhibitors often relies on understanding the structure-activity relationships of a series of related compounds.

By systematically modifying the structure of a lead compound containing a hydrazide, researchers can probe the requirements for optimal binding and inhibition. For example, the substitution pattern on the hydrazine or the nature of the acyl group can be varied to improve potency and selectivity. This approach has been used to develop inhibitors for a wide range of enzymes.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to study the active state of enzymes within complex biological systems. nih.govacs.org While traditional ABPP probes are often electrophilic and target nucleophilic amino acid residues, there has been a growing interest in "reverse polarity" ABPP, which uses nucleophilic probes to target electrophilic sites in proteins. wiley.com

Hydrazine-based probes have emerged as a versatile class of nucleophilic probes for ABPP. acs.orgnih.gov These probes can covalently target a wide range of enzymes that contain electrophilic cofactors or post-translational modifications. acs.orgnih.gov The reactivity of hydrazine probes can be tuned by modifying their chemical structure, which allows for the development of more selective probes. nih.gov

The general structure of an activity-based probe consists of a reactive group (the "warhead"), a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. chemicalprobes.org In the context of a threonine-derived probe, the this compound scaffold could serve as the warhead-containing building block. The hydrazine moiety would be the reactive group, and the threonine backbone would be part of the linker, potentially influencing the probe's selectivity.

The mechanism of action of hydrazine probes can involve either direct polar coupling or oxidative fragmentation and coupling, allowing them to react with a diverse set of enzyme classes. nih.govacs.org These probes have been successfully used to profile the activity of various enzymes, including oxidoreductases, and to identify new targets for drug discovery. wiley.comupenn.edu

Table 3: Components of an Activity-Based Hydrazine Probe

| Component | Function | Example Moiety |

|---|---|---|

| Warhead | The reactive group that forms a covalent bond with the target enzyme. | Hydrazine (-NHNH2) |

| Linker/Scaffold | Connects the warhead to the reporter tag and can influence selectivity. | Amino acid backbone (e.g., from threonine) |

| Reporter Tag | Enables detection and/or enrichment of the probe-labeled proteins. | Biotin, Fluorophore, Alkyne/Azide for click chemistry |

Explorations in Targeted Biological Agent Design

This compound is a versatile chemical scaffold utilized in the design of targeted biological agents. Its inherent stereochemistry and the presence of a reactive hydrazide group make it an attractive starting point for creating molecules with specific biological activities. chemimpex.com In pharmaceutical research, the core structure of this compound is explored for its potential in developing novel drugs, particularly in fields like oncology where targeted therapies are paramount. chemimpex.com The ability to modify its structure allows for the fine-tuning of biological activity, making it a valuable candidate for designing targeted therapeutic agents. chemimpex.com

Research into Novel Compound Discovery through Hydrazide Modifications

The hydrazide functional group (-CONHNH2) of this compound is a key feature for novel compound discovery. This group is highly reactive and can undergo a variety of chemical transformations to create a diverse library of derivative compounds. mdpi.commdpi.com A primary route for modification is the condensation reaction with various aldehydes and ketones to form hydrazones. mdpi.comhygeiajournal.com This reaction is a cornerstone in medicinal chemistry for generating new molecular entities with a wide range of biological activities. mdpi.com

The resulting hydrazones possess an azometine group (-NH-N=CH-), which is a pharmacophore present in many biologically active molecules. nih.govnih.gov Research has shown that derivatives of hydrazides can exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumor effects. mdpi.comhygeiajournal.comnih.gov

The process of discovering novel compounds from this compound involves synthesizing a series of its hydrazone derivatives and then screening them for various biological activities. For instance, by reacting this compound with a panel of substituted aromatic aldehydes, a library of novel hydrazones can be generated. These compounds can then be subjected to in vitro assays to determine their potential as, for example, enzyme inhibitors or cytotoxic agents against cancer cell lines. nih.gov

Table 1: Exemplary Modifications of the this compound Scaffold and Their Potential Biological Activities

| Reactant | Resulting Functional Group | Potential Biological Activity of Derivative |

| Substituted Aldehyde | Hydrazone | Antimicrobial, Antitumor, Anti-inflammatory |

| Substituted Ketone | Hydrazone | Anticonvulsant, Antiviral |

| Acyl Chloride | Acylhydrazide | Enzyme Inhibition |

| Isocyanate | Carbamoyl Hydrazide | Various therapeutic targets |

Rational Design Strategies in Therapeutic Modality Research

Rational drug design involves the development of new medications based on a deep understanding of the biological target. mdpi.com this compound serves as a valuable scaffold in such strategies due to its defined three-dimensional structure and versatile chemical handles. chemimpex.commdpi.com The threonine backbone provides a chiral scaffold that can mimic peptide structures and interact with biological targets in a specific manner.

One rational design strategy involves using this compound as a building block to create peptidomimetics. mdpi.com These are molecules that mimic the structure and function of peptides but have improved properties such as better stability and oral bioavailability. The hydrazide group can be used to link the threonine scaffold to other amino acids or pharmacophores, creating larger molecules designed to fit into the active site of a target protein, such as a protease or a kinase. nih.gov

Furthermore, the hydroxyl group of the threonine residue can be modified to introduce additional points of interaction with a biological target. For example, it can be esterified or etherified to modulate the lipophilicity and hydrogen-bonding capacity of the molecule. These modifications are guided by computational modeling and an understanding of the structure-activity relationships (SAR) to optimize the binding affinity and selectivity of the designed compound for its target. rsc.org

Another key aspect of rational design is the use of the hydrazide moiety to form stable linkages in bioconjugation. chemimpex.com For instance, this compound derivatives can be used to attach cytotoxic drugs to antibodies, creating antibody-drug conjugates (ADCs). In this approach, the antibody provides the targeting mechanism to deliver the potent drug specifically to cancer cells, thereby reducing systemic toxicity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Hydrazones |

| Acylhydrazides |

| Carbamoyl Hydrazides |

| Peptidomimetics |

| Antibody-Drug Conjugates (ADCs) |

| Substituted aromatic aldehydes |

| Substituted ketones |

| Acyl chlorides |

| Isocyanates |

Explorations in Targeted Biological Agent Design

This compound serves as a versatile chemical scaffold in the design and development of targeted biological agents. Its defined stereochemistry and the presence of a reactive hydrazide functional group make it a valuable starting material for the synthesis of molecules with specific biological functions. chemimpex.com In the realm of pharmaceutical research, the fundamental structure of this compound is investigated for its potential in the creation of novel therapeutic compounds. This is particularly relevant in areas such as oncology, where the development of targeted therapies is a primary focus. chemimpex.com The capacity to chemically modify its structure provides a pathway to fine-tune the biological activity of the resulting derivatives, establishing it as a significant candidate in the design of targeted therapeutic modalities. chemimpex.com

The hydrazide group (-CONHNH₂) is a key structural feature of this compound that facilitates the discovery of novel compounds. This functional group is amenable to a range of chemical reactions, enabling the generation of a diverse library of derivative molecules. mdpi.commdpi.com A principal method for its modification is the condensation reaction with various aldehydes and ketones, which results in the formation of hydrazones. mdpi.comhygeiajournal.com This synthetic transformation is a fundamental tool in medicinal chemistry for producing new chemical entities that exhibit a broad spectrum of biological activities. mdpi.com

The hydrazone products contain an azometine group (-NH-N=CH-), a recognized pharmacophore found in numerous biologically active compounds. nih.govnih.gov Scientific investigations have demonstrated that derivatives of hydrazides can possess a wide array of biological properties, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumor effects. mdpi.comhygeiajournal.comnih.gov

The discovery process for novel compounds originating from this compound typically involves the synthesis of a series of its hydrazone derivatives, which are subsequently screened for various biological activities. For example, by reacting this compound with a collection of substituted aromatic aldehydes, a library of new hydrazone compounds can be created. These compounds can then be evaluated through in vitro assays to ascertain their potential as, for instance, enzyme inhibitors or as cytotoxic agents against cancer cell lines. nih.gov

Table 1: Exemplary Modifications of the this compound Scaffold and Their Potential Biological Activities

| Reactant | Resulting Functional Group | Potential Biological Activity of Derivative |

| Substituted Aldehyde | Hydrazone | Antimicrobial, Antitumor, Anti-inflammatory |

| Substituted Ketone | Hydrazone | Anticonvulsant, Antiviral |

| Acyl Chloride | Acylhydrazide | Enzyme Inhibition |

| Isocyanate | Carbamoyl Hydrazide | Various therapeutic targets |

Rational drug design is an approach that focuses on the development of new medications based on a thorough understanding of the targeted biological molecule. mdpi.com this compound is a valuable scaffold in these strategies, owing to its well-defined three-dimensional structure and its capacity for versatile chemical modification. chemimpex.commdpi.com The threonine backbone offers a chiral framework that can mimic peptide structures, allowing for specific interactions with biological targets.

A notable rational design strategy is the utilization of this compound as a foundational element for constructing peptidomimetics. mdpi.com These are molecules designed to imitate the structure and function of natural peptides but are engineered to have enhanced properties, such as improved stability and oral bioavailability. The hydrazide group can be employed to connect the threonine scaffold to other amino acids or pharmacophoric groups, leading to the creation of larger molecules engineered to fit within the active site of a target protein, such as a protease or a kinase. nih.gov

Furthermore, the hydroxyl group of the threonine residue presents an additional site for modification to introduce further points of interaction with a biological target. For instance, it can undergo esterification or etherification to alter the molecule's lipophilicity and hydrogen-bonding capabilities. These chemical alterations are often guided by computational modeling and an in-depth understanding of structure-activity relationships (SAR) to optimize the binding affinity and selectivity of the designed compound for its intended target. rsc.org

Another significant application of rational design involving the hydrazide moiety is its use in forming stable linkages through bioconjugation. chemimpex.com For example, derivatives of this compound can be utilized to link cytotoxic agents to antibodies, thereby forming antibody-drug conjugates (ADCs). In this therapeutic approach, the antibody component directs the potent drug specifically to cancer cells, which can lead to a reduction in systemic toxicity.

Z L Threonine Hydrazide in Advanced Materials and Polymer Science

Development of Novel Chemical Compounds for Material Applications

Z-L-threonine hydrazide serves as a fundamental building block in the synthesis of more complex molecules and materials. chemimpex.com Its utility extends beyond its well-established role in peptide synthesis into the realm of advanced materials. chemimpex.com The compound's ability to participate in a wide array of chemical reactions opens up pathways for creating innovative materials with tailored properties. chemimpex.com

Researchers leverage this compound in organic synthesis to construct new chemical entities with potential applications in materials science. chemimpex.com The presence of multiple functional groups—the hydroxyl, the protected amine, and the hydrazide—allows for stepwise, controlled modifications. Chemical synthesis provides precise control over the structure and functionalization, enabling the creation of customized compounds that can be integrated into larger material systems. For instance, non-natural derivatives of amino acids like threonine are crucial for developing biodegradable polymers used in medical devices and tissue engineering scaffolds. The inherent chirality of the threonine backbone can also be exploited to induce specific secondary structures in the resulting materials, influencing their macroscopic properties and interactions with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 49706-30-1 nih.gov |

| Molecular Formula | C12H17N3O4 nih.gov |

| Molecular Weight | 267.3 g/mol chemimpex.com |

| Appearance | White to off-white powder chemimpex.com |

| IUPAC Name | benzyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate nih.gov |

| Melting Point | 195 - 199 °C chemimpex.com |

Integration into Polymeric Architectures and Nanomaterial Systems

The functional characteristics of this compound make it an excellent candidate for incorporation into polymers and nanomaterials. Polypeptides and other polymers can be designed as building blocks that self-assemble into complex, functional hierarchical architectures. rsc.org The integration of specific chemical moieties like hydrazides is a key strategy for imparting advanced functionality to these systems. oup.com

In the design of advanced drug delivery systems, the goal is to transport a therapeutic agent to a specific site within the body, which can enhance efficacy and reduce side effects. sns.itnih.gov this compound is a valuable component in the design of such systems, primarily due to its hydrazide functional group. chemimpex.com

The hydrazide moiety is a potent nucleophile that can react chemoselectively with aldehyde or ketone groups to form stable hydrazone bonds. oup.comnih.gov This reaction is a cornerstone of bioconjugation chemistry, used to link drug molecules, imaging agents, or targeting ligands to carriers like polymers, nanoparticles, or antibodies. chemimpex.com This strategy is particularly useful for targeting specific cells or tissues. For example, many cell surface proteins are glycosylated, meaning they have sugar chains attached. nih.gov The terminal sugar units (especially sialic acids) on these glycans can be gently oxidized with sodium periodate (B1199274) to generate aldehyde groups. A carrier system functionalized with hydrazides can then specifically bind to these aldehyde-displaying cells, forming a stable covalent link. nih.gov

When designing these systems, several factors related to the this compound structure are considered:

Stability: The benzyloxycarbonyl (Z) group provides protection to the amine, preventing unwanted side reactions during synthesis and conjugation, while the resulting hydrazone bond is generally stable under physiological conditions. chemimpex.comnih.gov

Stereochemistry: The specific (2S, 3R) configuration of L-threonine is a key recognition element in many biological systems. Incorporating this natural stereochemistry can influence the interaction of the final material with biological components, potentially improving biocompatibility or cellular uptake.

Reactivity: The hydrazide group's reactivity is central to its utility. oup.com It allows for conjugation under mild, aqueous conditions, which is essential when working with sensitive biological molecules like proteins or antibodies. chemimpex.com This is a critical aspect in developing targeted therapies for fields like oncology. chemimpex.com

Surface modification is critical for controlling the interface between a synthetic material and a biological environment. This compound and similar hydrazide-containing molecules provide a powerful tool for the functionalization of material surfaces and nanoparticles.

A primary strategy involves leveraging hydrazide chemistry to attach molecules to surfaces. rsc.org For example, polymer brushes, which are dense layers of polymer chains tethered to a surface, can be functionalized with hydrazide groups. This creates a surface with a high density of reactive sites available for further modification. rsc.org In one study, magnetic nanoparticles were coated with polymer brushes containing a large number of hydrazine (B178648) groups. rsc.org These functionalized nanoparticles showed a high capacity and specificity for capturing glycopeptides from complex biological samples, demonstrating the effectiveness of this surface modification strategy for proteomics research. rsc.org The process relies on the oxidation of the glycan portions of glycopeptides to create aldehydes, which then react with the hydrazide-functionalized surface. nih.govrsc.org

This functionalization approach is not limited to nanoparticles. It can be applied to a wide range of materials, including:

Polymeric Scaffolds: For tissue engineering, the surface of a biodegradable polymer scaffold could be functionalized to present specific bioactive signals to cells.

Biosensors: The surface of a sensor chip can be modified with hydrazides to immobilize capture probes (like antibodies or nucleic acids) that have been engineered to contain an aldehyde group.

Nanocarriers: The surfaces of liposomes or polymeric micelles can be decorated with hydrazide-terminated polymers, enabling the attachment of targeting peptides or drugs for targeted delivery applications. sns.itnih.gov

The use of L-threonine as a structural component in these modifications can also confer beneficial properties. L-threonine has been used to cap and stabilize nickel nanoparticles, indicating the utility of the amino acid structure itself in nanomaterial fabrication. researchgate.netresearchgate.net The hydroxyl group of the threonine residue provides a hydrophilic character and a potential site for hydrogen bonding, which can influence the material's interaction with aqueous environments and biological systems. creative-peptides.com

Table 2: Research Findings on Hydrazide and Threonine in Material Functionalization

| Application Area | Research Finding | Significance |

|---|---|---|

| Glycoproteomics | Magnetic nanoparticles functionalized with hydrazine-containing polymer brushes specifically enrich glycopeptides from complex mixtures. rsc.org | Enables more efficient analysis of protein glycosylation, which is important in disease diagnostics. |

| Bioconjugation | Hydrazide groups react with periodate-oxidized glycans on cell surfaces to form stable hydrazone linkages. nih.gov | Provides a robust method for cell-surface labeling and targeted delivery system attachment. |

| Protein Synthesis | Peptide hydrazides can be used as key intermediates in the chemical synthesis of proteins, allowing for sequential ligations. oup.com | Expands the toolkit for creating large, complex proteins with specific modifications for research and therapeutic use. |

| Nanoparticle Synthesis | L-threonine can be used as a capping agent to fabricate well-dispersed, stable nickel nanoparticles. researchgate.netresearchgate.net | Demonstrates the role of the amino acid structure in controlling the formation and properties of nanomaterials. |

Advanced Analytical Methodologies Employing Z L Threonine Hydrazide Derivatives

Mass Spectrometry-Based Assays

Mass spectrometry (MS) is a powerful analytical technique used for identifying and quantifying molecules. In conjunction with derivatization strategies using Z-L-threonine hydrazide, its sensitivity and specificity can be significantly improved.

Strategies for Enhancing Detection Sensitivity and Specificity

Chemical derivatization is a key strategy to improve the detection of molecules that have poor ionization efficiency or fragmentation behavior in MS analysis. nih.gov The hydrazide group of this compound can be utilized for this purpose. For instance, it can react with aldehydes and ketones, which are common functional groups in many biomolecules, to form stable hydrazones. This derivatization can introduce a readily ionizable moiety or a group that fragments in a predictable manner, thereby enhancing the signal in electrospray ionization-tandem mass spectrometry (ESI-MS/MS). nih.govresearchgate.net

One common application of hydrazide chemistry is in the enrichment and analysis of glycoproteins. nih.govnih.gov The carbohydrate portions of glycoproteins can be oxidized to create aldehyde groups, which then react with hydrazide-functionalized probes or resins. nih.govnih.gov This allows for the selective capture and subsequent analysis of these important biomolecules by mass spectrometry. While not directly using this compound, this principle demonstrates the utility of the hydrazide functional group in enhancing MS analysis.

Furthermore, the introduction of a stable isotope-coded derivatization reagent based on the this compound structure would allow for accurate quantification of target molecules using mass spectrometry. nih.gov

Applications in Targeted Metabolomic Analysis

Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites. nih.govfrontiersin.org This approach is crucial for understanding metabolic pathways and identifying biomarkers for various diseases. nih.govplos.orgnih.gov The derivatization of metabolites with this compound can improve their chromatographic separation and detection by mass spectrometry, which is essential for accurate quantification in complex biological samples like plasma and serum. plos.orgmdpi.com

For example, in the analysis of amino acids and other small molecules, derivatization can overcome challenges such as low volatility and poor ionization efficiency. plos.org While direct use of this compound in published targeted metabolomics studies is not extensively documented, the principles of using hydrazide-containing reagents for derivatization are well-established for improving the sensitivity and reliability of these assays. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components of a mixture. azolifesciences.com Derivatization with reagents like this compound can significantly enhance the utility of HPLC in analyzing complex samples. nih.gov

Development of Derivatization-Based HPLC Assays

The development of HPLC assays often involves a pre-column or post-column derivatization step to improve the detection of analytes. innovareacademics.inacademicjournals.org this compound can be used as a derivatizing agent for compounds containing carbonyl groups. The resulting hydrazone derivatives often exhibit enhanced UV absorbance or fluorescence, leading to much lower detection limits. academicjournals.orgnih.gov

For instance, a study on the determination of aliphatic thiol drugs utilized a pre-column derivatization to enhance UV detection in RP-HPLC. academicjournals.org Similarly, the formation of hydrazones from aldehydes and hydrazides is a well-established reaction that can be adapted for HPLC analysis. pensoft.net The development of an HPLC method using this compound would involve optimizing the reaction conditions (e.g., pH, temperature, reaction time) to ensure complete derivatization and stable products for reliable quantification. pensoft.net

Table 1: Parameters for HPLC Method Development

| Parameter | Description | Typical Range/Value |

| Column | The stationary phase where separation occurs. | C18, Purospher STAR RP-18 pensoft.net |

| Mobile Phase | The solvent that moves the sample through the column. | Acetonitrile/buffer/methanol (B129727) mixtures pensoft.netpensoft.net |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.4 - 1.0 mL/min innovareacademics.inpensoft.net |

| Detection | The method used to see the separated components. | UV-Vis (e.g., 272 nm, 570 nm) innovareacademics.inpensoft.net |

| Injection Volume | The amount of sample introduced into the system. | 20 - 50 µL innovareacademics.inpensoft.net |

| Temperature | The temperature of the column during separation. | 25 °C pensoft.netpensoft.net |

Role in Chromatographic Separation of Complex Biological and Chemical Mixtures

The chemical diversity of biological and chemical mixtures presents a significant challenge for chromatographic separation. dss.go.thrsc.org Derivatization can alter the physicochemical properties of analytes, such as their polarity and size, which can improve their separation on an HPLC column. nih.gov By reacting this compound with specific functional groups in a complex mixture, it is possible to selectively tag and improve the resolution of target analytes from other interfering substances. azolifesciences.com

Hydrophilic interaction liquid chromatography (HILIC) is a technique often used for the separation of polar compounds like amino acids. azolifesciences.comrsc.org Derivatization with a less polar reagent can shift the retention of these compounds, allowing for better separation from the complex matrix. The use of this compound derivatives could be explored in this context to enhance the separation of specific classes of biomolecules.

Spectroscopic Techniques for Biomolecule Quantification and Detection

Beyond mass spectrometry and HPLC, this compound derivatives can be employed in other spectroscopic techniques for the quantification and detection of biomolecules. The introduction of a chromophore or fluorophore through derivatization is a common strategy to enable or enhance detection by UV-Vis or fluorescence spectroscopy. researchgate.netresearchgate.net

The reaction of the hydrazide group of this compound with aldehydes or ketones on a biomolecule can be designed to produce a colored or fluorescent product. researchgate.net This principle is widely used in various assays. For example, the reaction of hydrazides with aldehydes can form intensely colored complexes, a principle that has been used for the rapid screening of aldehydes. mdpi.com Similarly, fluorescent derivatization reagents are used to label molecules for highly sensitive detection. acs.org

The development of a this compound-based probe with inherent fluorescent properties, or one that becomes fluorescent upon reaction with a target biomolecule, could lead to novel and sensitive detection methods for a wide range of analytical applications. researchgate.netresearchgate.net

Computational and Theoretical Studies of Z L Threonine Hydrazide Systems

Molecular Modeling and Simulation of Z-L-Threonine Hydrazide Reactivity

Molecular modeling and simulation are powerful tools for investigating the reactivity of this compound. These methods allow for the exploration of reaction mechanisms, transition states, and the influence of various factors on reaction outcomes.

Detailed research findings indicate that the reactivity of the hydrazide moiety is central to the chemical transformations of this compound. Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the molecule, revealing the accessible conformations and their relative energies. This is crucial for understanding how the molecule orients itself to participate in reactions. For instance, the formation of hydrazones, a common reaction of hydrazides, can be modeled to elucidate the stepwise mechanism, including the initial nucleophilic attack of the hydrazide nitrogen on a carbonyl carbon and the subsequent dehydration step. nih.govrsc.orgrsc.org

Simulations can also model the interaction of this compound with other reactants and solvents, providing insights into the reaction environment's role. The explicit modeling of solvent molecules can reveal their influence on stabilizing or destabilizing transition states, thereby affecting reaction rates. The Z-group (benzyloxycarbonyl) and the threonine side chain's hydroxyl and methyl groups also play significant roles in directing reactivity through steric and electronic effects, which can be quantified through molecular modeling. unistra.fr

Table 1: Key Parameters in Molecular Modeling of Hydrazide Reactivity

| Parameter | Description | Significance in Reactivity Studies |

| Conformational Energy | The potential energy of the molecule as a function of its geometry. | Determines the most stable conformations and the energy barriers between them, influencing which conformers are reactive. |

| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate. | Characterizes the energy barrier of a reaction, allowing for the calculation of activation energies and reaction rates. |

| Solvation Free Energy | The change in free energy when a molecule is transferred from the gas phase to a solvent. | Quantifies the effect of the solvent on the stability of reactants, products, and transition states, impacting reaction equilibria and kinetics. |

| Reaction Coordinate | A geometric parameter that changes during the conversion of reactants to products. | Provides a pathway for the reaction, allowing for the visualization and analysis of the mechanism. |

Quantum Chemical Calculations on the Hydrazide Functional Group and its Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed electronic-level understanding of the hydrazide functional group in this compound. nih.govresearchgate.net These calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds, all of which govern the molecule's reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For a hydrazide, the lone pair of electrons on the terminal nitrogen atom typically contributes significantly to the HOMO, making it a potent nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. mdpi.com

Quantum chemical calculations can also model the interactions of the hydrazide group, such as hydrogen bonding. The hydrogen atoms on the hydrazide moiety can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. These interactions are crucial in peptide synthesis and the formation of supramolecular structures. acs.org The strength and geometry of these hydrogen bonds can be precisely calculated, offering insights into the stability of various molecular assemblies. scirp.org

Table 2: Calculated Quantum Chemical Properties of a Model Hydrazide System

| Property | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential and nucleophilicity. nih.gov |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity and electrophilicity. nih.gov |

| HOMO-LUMO Gap | 7.7 eV | Reflects the chemical reactivity and stability of the molecule; a larger gap implies greater stability. nih.gov |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. acs.org |

| Mulliken Atomic Charges | N(-0.4), H(0.2), O(-0.6) | Represents the partial charges on individual atoms, indicating sites susceptible to nucleophilic or electrophilic attack. nih.gov |

Structure-Activity Relationship (SAR) Investigations via Computational Methods

Computational methods are instrumental in conducting Structure-Activity Relationship (SAR) studies for derivatives of this compound. researchgate.net SAR investigations aim to understand how modifications to the molecular structure affect a specific biological activity. By building computational models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net

A typical computational SAR study involves creating a library of virtual analogs of this compound by modifying specific parts of the molecule, such as the Z-protecting group, the threonine side chain, or by acylating the hydrazide. For each analog, a set of molecular descriptors (e.g., steric, electronic, and lipophilic properties) is calculated. These descriptors are then used to build a quantitative structure-activity relationship (QSAR) model, which is a mathematical equation that correlates the descriptors with the observed biological activity. mdpi.com

Molecular docking is another powerful computational technique used in SAR studies. researchgate.net This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. By docking a series of this compound derivatives into the active site of a target, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding affinity. nih.gov This information is invaluable for designing more potent and selective inhibitors. ncl.ac.uk

Table 3: Computationally-Guided SAR Insights for Amino Acid Hydrazide Analogs

| Structural Modification | Predicted Impact on Activity | Rationale from Computational Models |

| Variation of the N-terminal protecting group | Modulates lipophilicity and steric bulk, influencing cell permeability and target binding. | QSAR models can correlate lipophilicity (e.g., calculated logP) with activity. |

| Modification of the amino acid side chain | Affects steric and electronic interactions within the binding pocket of a biological target. | Molecular docking studies can reveal favorable or unfavorable interactions of different side chains. researchgate.net |

| Substitution on the hydrazide nitrogen | Can alter the hydrogen bonding capacity and nucleophilicity of the molecule. | Docking simulations can predict changes in hydrogen bonding networks with the target. |

| Introduction of aromatic rings | Can lead to pi-pi stacking interactions with aromatic residues in the target's active site. | Visualization of docked poses can highlight these specific interactions. |

Chemometric Approaches in Reaction Monitoring and Mechanism Elucidation

Chemometrics, the application of statistical and mathematical methods to chemical data, offers a powerful approach for monitoring the synthesis of this compound derivatives and elucidating reaction mechanisms. nih.gov When combined with spectroscopic techniques like infrared (IR) spectroscopy or nuclear magnetic resonance (NMR), chemometrics can extract detailed information from complex reaction mixtures. nih.gov

Principal Component Analysis (PCA) is a widely used chemometric technique in this context. rsc.orgrsc.org By collecting spectra at different time points during a reaction, PCA can be used to reduce the dimensionality of the data and identify the major sources of variation. researchgate.net The scores plot from a PCA can reveal the reaction profile, showing the progression from reactants to intermediates and finally to products. This allows for the determination of reaction endpoints and the identification of any transient species. rsc.org

The loadings plots from the PCA can provide insights into which spectral features (e.g., specific vibrational bands in IR) are associated with each component, aiding in the structural identification of the species present at different stages of the reaction. This approach has been successfully applied to monitor the synthesis of hydrazones, providing a detailed understanding of the reaction kinetics and mechanism without the need for isolating intermediates. nih.gov This methodology is directly applicable to the reactions of this compound, such as its condensation with aldehydes or ketones.

Table 4: Application of Chemometric Methods in Hydrazide Reaction Analysis

| Chemometric Method | Input Data | Information Gained |

| Principal Component Analysis (PCA) | Time-resolved spectroscopic data (e.g., IR, NMR) | Reaction profiling, determination of reaction completion, identification of the number of independent species. nih.govrsc.org |

| Soft Independent Modeling of Class Analogy (SIMCA) | Spectroscopic data from different classes (e.g., reactant, product) | Classification of unknown samples, quality control of the final product. nih.gov |

| Partial Least Squares (PLS) Regression | Spectroscopic data and concentration data | Quantitative monitoring of reactant and product concentrations over time, enabling kinetic modeling. |

Q & A

Q. What are the standard synthetic routes for Z-L-threonine hydrazide, and how can purity be validated?

this compound can be synthesized via coupling reactions between Z-protected threonine esters and hydrazine hydrate. For purity validation, use reversed-phase HPLC with UV detection (λ = 220–280 nm) and confirm via H/C NMR spectroscopy to identify characteristic peaks (e.g., hydrazide NH at δ 8–10 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) ensures molecular weight accuracy .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?

Key techniques include:

Q. What are the reactivity patterns of this compound with carbonyl groups under varying conditions?

Hydrazides react selectively with aldehydes/ketones to form hydrazones. Optimize pH (4–6) and temperature (25–40°C) for efficient coupling. Use aqueous buffers for biomolecular applications (e.g., glycoprotein capture) or organic solvents (DMF, DMSO) for synthetic derivatization. Monitor reaction progress via TLC or LC-MS .

Q. Which analytical protocols ensure accurate quantification of this compound in complex mixtures?

Employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). For biological matrices, use solid-phase extraction (SPE) with hydrazide-functionalized resins to isolate the compound .

Advanced Research Questions

Q. How to design experiments to study this compound’s interaction with DNA?

Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding constants. For sequence specificity, perform competitive assays with AT- and GC-rich oligonucleotides. Compare results to Thr-Val-Thr dansyl hydrazide, which shows AT preference via minor groove binding .

Q. What methodological approaches are used to evaluate this compound’s role in enzyme inhibition?

- Tyrosinase/Lipoxygenase assays : Measure IC values using spectrophotometric monitoring of substrate conversion (e.g., L-DOPA for tyrosinase).

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Correlate binding energies (ΔG) with experimental IC .

Q. How can hydrazide coupling chemistry be optimized for this compound in glycoproteomics?

- Oxidation : Treat glycoproteins with periodate (1–5 mM, pH 5.0) to generate aldehydes.

- Immobilization : Couple this compound to agarose beads via EDC/NHS chemistry.

- Elution : Use PNGase F to release N-glycans for LC-MS/MS analysis. Validate with positive controls (e.g., fetuin) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Q. How to assess the stability of this compound in physiological buffers for in vivo studies?

Conduct accelerated stability studies (25–40°C, pH 7.4) over 72 hours. Use LC-MS to detect degradation products (e.g., hydrolysis to threonine). For radiolabeled analogs (e.g., Tc), measure radiochemical purity via ITLC .

Q. What computational methods predict this compound’s binding affinity to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.